

Fomesafen Sodium: A Technical Guide to its CAS Number, Chemical Structure, and Elucidation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fomesafen sodium*

Cat. No.: *B034405*

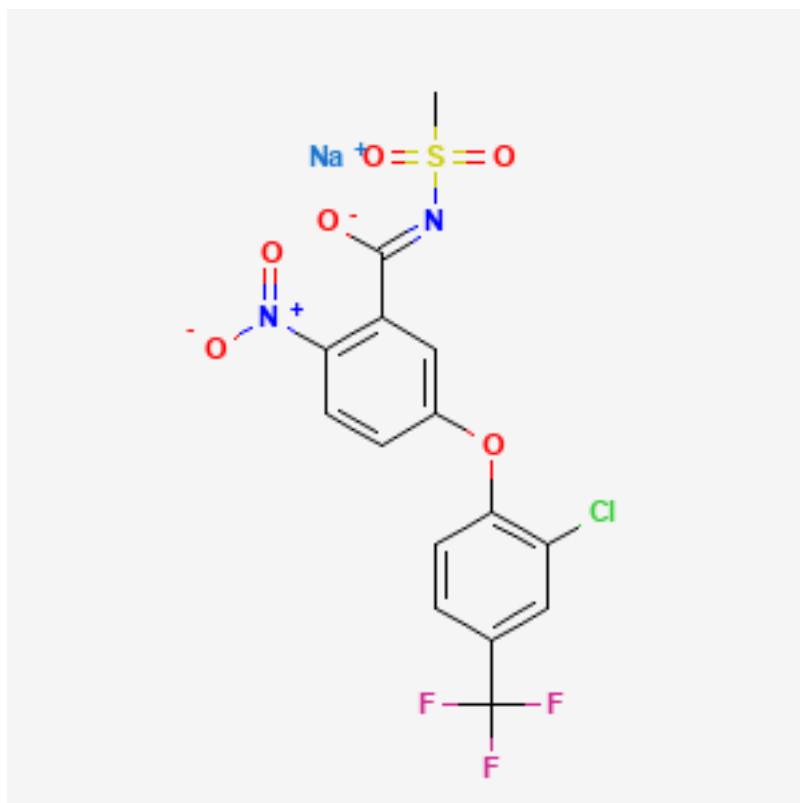
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of **fomesafen sodium**, a widely used selective herbicide. This document details its Chemical Abstracts Service (CAS) number, elucidates its chemical structure, and outlines the methodologies used for its characterization.

Core Data Presentation

Fomesafen sodium is registered under CAS Number 108731-70-0.[\[1\]](#)[\[2\]](#)[\[3\]](#) Key quantitative data for this compound are summarized in the table below for easy reference and comparison.


Property	Value	Source
Molecular Formula	C ₁₅ H ₉ ClF ₃ N ₂ NaO ₆ S	[1]
Molecular Weight	460.74 g/mol	[1]
Melting Point	220-221 °C	[2]
pKa	2.83	[4]
Water Solubility (pH 7, 25°C)	>10 g/L	[4]
LogP (octanol/water partition coefficient)	2.9 (at pH 1)	[5]

Chemical Structure Elucidation

The chemical structure of **fomesafen sodium** has been determined and confirmed through a combination of synthetic chemistry and various spectroscopic methods. While detailed raw spectral data from the original elucidation is not widely available in the public domain, the structural assignment is supported by data from various analytical techniques used in its synthesis and residue analysis. The IUPAC name for **fomesafen sodium** is sodium;5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide.[\[3\]](#)

Structural Features:

The molecule consists of a central benzamide ring substituted with a nitro group and a diphenyl ether linkage. The diphenyl ether portion contains a chlorine atom and a trifluoromethyl group. The amide nitrogen is further substituted with a methylsulfonyl group. The sodium salt is formed at the sulfonamide nitrogen.

Figure 1: 2D Chemical Structure of **Fomesafen Sodium**.

Experimental Protocols

The elucidation of **fomesafen sodium**'s structure is intrinsically linked to its synthesis. The following section details a typical synthetic protocol and the analytical methods used for characterization.

Synthesis of Fomesafen

A common synthetic route to fomesafen involves a multi-step process starting from 3-hydroxybenzoic acid. This pathway provides strong evidence for the final chemical structure. A detailed protocol based on published synthesis information is as follows:[6][7]

Step 1: Etherification

- Reactants: m-Hydroxybenzoic acid and 3,4-dichlorobenzotrifluoride.
- Procedure: These two compounds undergo an etherification reaction to form 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid. This reaction establishes the core diphenyl ether structure.

Step 2: Nitration

- Reactant: 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid.
- Reagents: A mixture of nitric acid and sulfuric acid.
- Procedure: The benzoic acid derivative from Step 1 is nitrated. The nitro group is directed to the position ortho to the carboxylic acid and meta to the ether linkage, yielding 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid.

Step 3: Amidation

- Reactants: 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid and methanesulfonamide.
- Procedure: The carboxylic acid is first converted to its more reactive acid chloride, typically using thionyl chloride. The resulting acid chloride is then reacted with methanesulfonamide to form the N-sulfonylbenzamide, which is fomesafen.

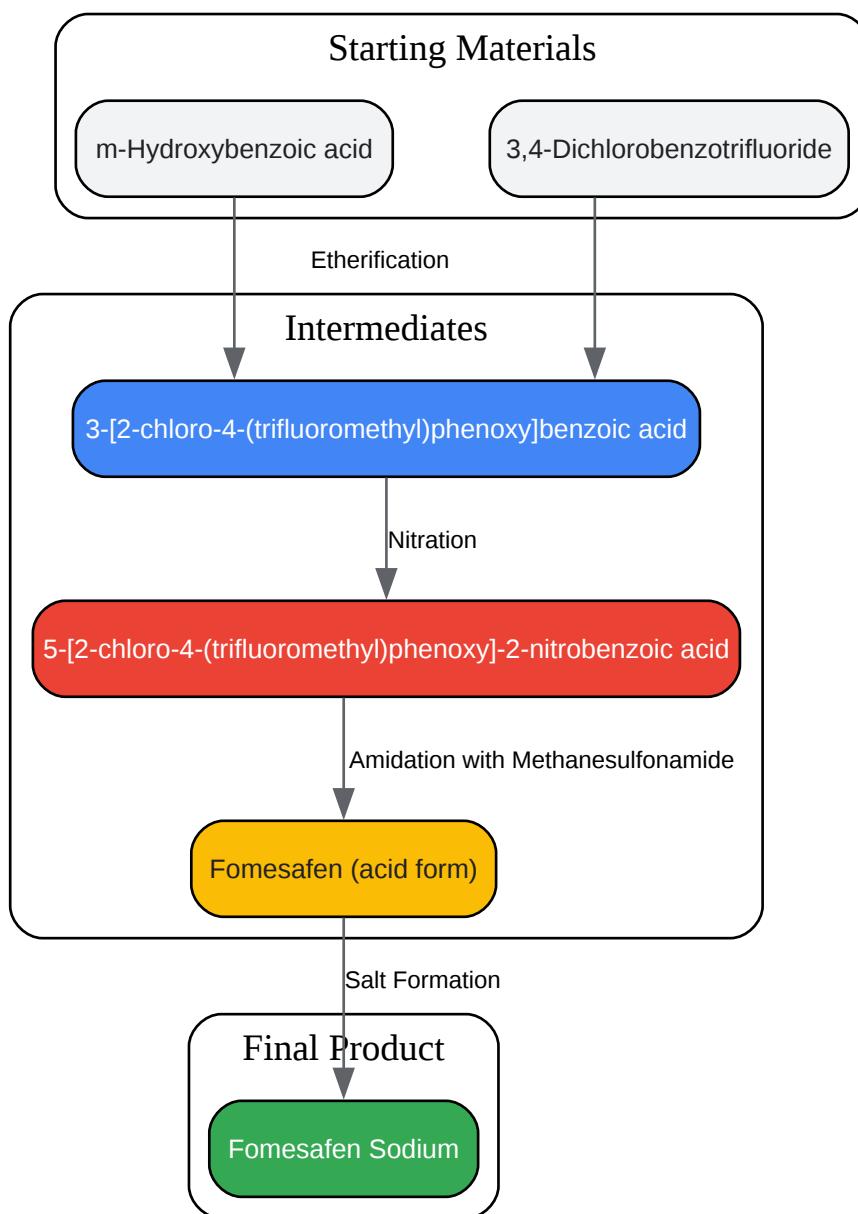
Step 4: Salt Formation

- Reactant: Fomesafen.
- Reagent: Sodium hydroxide or another suitable sodium base.
- Procedure: Fomesafen is treated with a sodium base to deprotonate the sulfonamide nitrogen, forming the sodium salt, **fomesafen sodium**.

Analytical Characterization Methods

The structure of the synthesized fomesafen and its sodium salt is confirmed using a suite of analytical techniques. While specific spectra for the initial elucidation are not readily available, modern analytical methods for residue analysis confirm the structure.

- High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the purification and analysis of fomesafen. A typical method involves a C18 reversed-phase column with a mobile phase consisting of an acetonitrile/water gradient, often with a pH

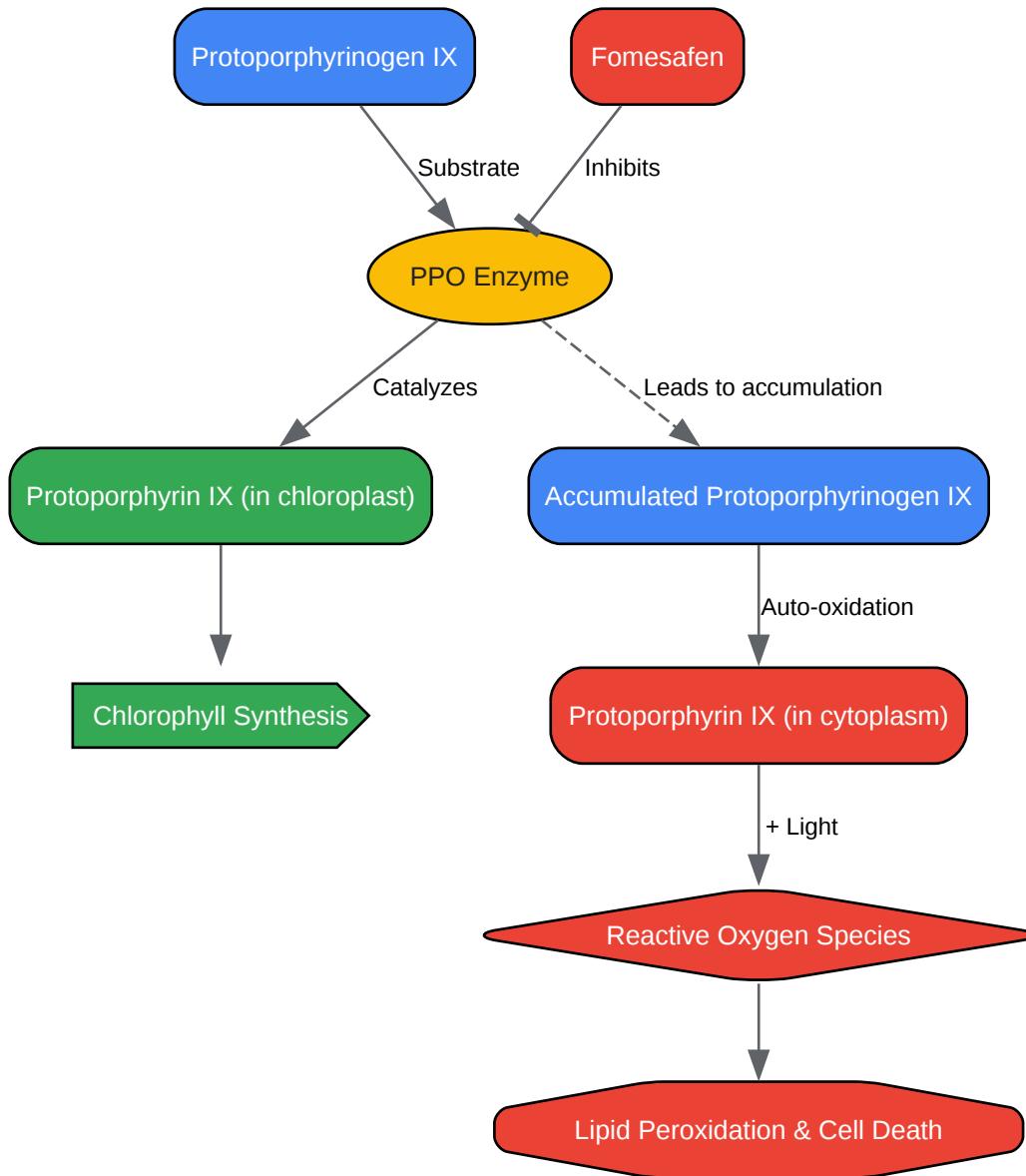

modifier like phosphoric acid to ensure consistent ionization. Detection is commonly performed using a UV detector at around 290 nm.[\[8\]](#)[\[9\]](#)

- Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is used to confirm the molecular weight and fragmentation pattern of fomesafen. [\[10\]](#) The exact mass measurement of the molecular ion provides strong evidence for the elemental composition. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, can be used to confirm the connectivity of the different structural components.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are powerful tools for elucidating the precise arrangement of atoms in a molecule. Although detailed spectra for **fomesafen sodium** are not publicly available, the expected chemical shifts and coupling patterns from the aromatic protons, the methyl group of the sulfonamide, and the various carbon atoms would provide definitive structural confirmation.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for fomesafen would include those for the N-H stretch (in the free acid form), C=O stretch of the amide, S=O stretches of the sulfonyl group, and C-O-C stretch of the ether linkage, as well as aromatic C-H and C=C stretching vibrations.

Visualizations

Synthesis Workflow

The logical flow of the synthesis of fomesafen can be visualized as follows:


[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **fomesafen sodium**.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Fomesafen acts as a herbicide by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial for the biosynthesis of chlorophyll in plants. The inhibition of PPO leads to an accumulation of its substrate, protoporphyrinogen IX, which then auto-oxidizes to

protoporphyrin IX. In the presence of light, protoporphyrin IX generates reactive oxygen species, leading to lipid peroxidation and ultimately, cell death.

[Click to download full resolution via product page](#)

Signaling pathway of fomesafen's herbicidal action via PPO inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fomesafen sodium | C15H9ClF3N2NaO6S | CID 9570991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fomesafen-sodium | CAS#:108731-70-0 | Chemsoc [chemsoc.com]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. apvma.gov.au [apvma.gov.au]
- 5. Fomesafen | C15H10ClF3N2O6S | CID 51556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN103387524A - Preparation method of fomesafen - Google Patents [patents.google.com]
- 7. Fomesafen synthesis - chemicalbook [chemicalbook.com]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [Fomesafen Sodium: A Technical Guide to its CAS Number, Chemical Structure, and Elucidation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b034405#fomesafen-sodium-cas-number-and-chemical-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com